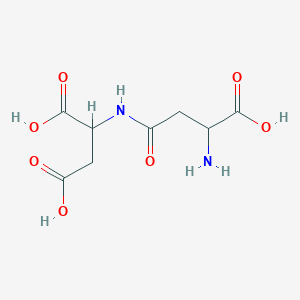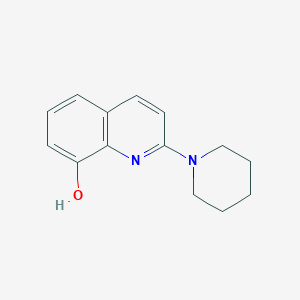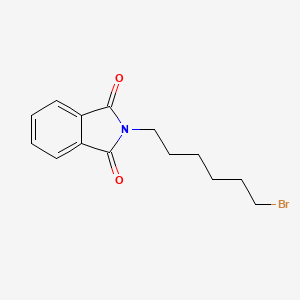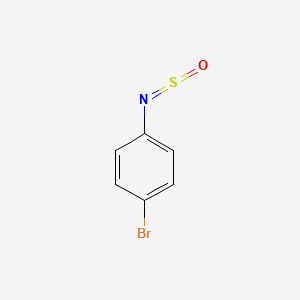
Ácido 2-bromo-5-cloro-tereftálico
Descripción general
Descripción
2-Bromo-5-chloroterephthalic acid is an organic compound with the molecular formula C8H4BrClO4. It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and chlorine atoms, respectively.
Aplicaciones Científicas De Investigación
2-Bromo-5-chloroterephthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of advanced materials, such as polymers and metal-organic frameworks (MOFs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloroterephthalic acid typically involves the halogenation of terephthalic acid. One common method includes the use of oxalyl chloride in the presence of tetrahydrofuran (THF) and dichloromethane (DCM), with N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-chloroterephthalic acid are not widely documented. the process generally involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloroterephthalic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like DCM or THF.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acid derivatives.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloroterephthalic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance its binding affinity to these targets, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoterephthalic Acid: Similar structure but lacks the chlorine atom.
5-Chloroterephthalic Acid: Similar structure but lacks the bromine atom.
Terephthalic Acid: The parent compound without any halogen substitutions.
Uniqueness
2-Bromo-5-chloroterephthalic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and binding properties compared to its analogs. This dual substitution can provide distinct advantages in specific applications, such as enhanced selectivity in chemical reactions and improved performance in material science applications .
Propiedades
IUPAC Name |
2-bromo-5-chloroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBLGHQDGAWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298841 | |
| Record name | 2-bromo-5-chloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500550-60-7 | |
| Record name | 2-bromo-5-chloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)




![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)

